6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-6-13(2)8-15(7-12)19(24)26-18-10-25-16(9-17(18)23)11-27-20-21-5-4-14(3)22-20/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKEGVZFQUXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate typically involves multi-step organic reactions. The starting materials often include 4-methylpyrimidine-2-thiol, 4-oxo-4H-pyran-3-carboxylic acid, and 3,5-dimethylbenzoic acid. The synthesis may involve:
Formation of the Pyran Ring: This can be achieved through cyclization reactions under acidic or basic conditions.
Esterification: The carboxylic acid group of 4-oxo-4H-pyran-3-carboxylic acid reacts with 3,5-dimethylbenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Thioether Formation: The sulfanyl group from 4-methylpyrimidine-2-thiol is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The sulfanyl and pyrimidine groups are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: BE37822 (6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-Nitrophenyl)acetate)
Key Differences :
- Substituent : The target compound bears a 3,5-dimethylbenzoate ester, whereas BE37822 incorporates a 2-(4-nitrophenyl)acetate group.
- In contrast, the methyl groups in the target compound improve lipophilicity and metabolic stability.
- Molecular Weight : BE37822 (413.40 g/mol) has a higher molecular weight due to the nitro group and additional oxygen atoms compared to the target compound (~383.44 g/mol, calculated).
Table 1: Structural and Physicochemical Comparison
Functional Analog: Tebufenozide
Tebufenozide, a 3,5-dimethylbenzoate derivative, is a commercial insecticide acting as an ecdysone agonist. While structurally distinct (lacking the pyranone-pyrimidinylthio core), its benzoate ester highlights the role of methyl substituents in enhancing binding affinity to biological targets. This suggests the target compound may similarly leverage lipophilic interactions for bioactivity .
Research Findings and Implications
- Substituent Effects : The 3,5-dimethylbenzoate group in the target compound likely enhances membrane permeability compared to BE37822’s nitro-substituted acetate, which may favor polar interactions.
- Biological Relevance: Analogous compounds like tebufenozide demonstrate that benzoate esters with alkyl substituents are critical for target engagement, suggesting the target compound could exhibit pesticidal or pharmacological activity .
- Synthetic Accessibility: The pyranone core and pyrimidinylthio group are synthetically tractable, as evidenced by BE37822’s reported structure .
Biological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring fused with a pyrimidine moiety and a benzoate group. Its structure is characterized by:
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Pyrimidine Moiety : A nitrogen-containing heterocycle that enhances biological interactions.
- Benzoate Group : Contributes to lipophilicity and stability.
The molecular formula is with a molecular weight of approximately 358.41 g/mol.
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential as an antagonist to the apelin receptor (APJ), which plays a critical role in cardiovascular health and energy metabolism . The compound's unique structural features allow it to selectively interact with biological targets, leading to altered cellular responses.
Biological Activity Overview
The biological activities of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by targeting kinases associated with malignancies.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial effects against various strains, indicating a potential for antimicrobial applications .
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating neurological disorders and gastrointestinal diseases .
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
Table 1: Summary of Biological Activities
Case Study: APJ Receptor Antagonism
In a study evaluating the apelin/APJ system, 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate was identified as a potent antagonist with over 37-fold selectivity against the angiotensin II type 1 receptor. This selectivity suggests its potential use in treating conditions related to cardiovascular dysfunctions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyrimidine sulfur center, followed by esterification of the pyran-4-one moiety with 3,5-dimethylbenzoyl chloride. A critical step involves protecting the pyrimidine nitrogen to prevent side reactions during sulfanyl group introduction. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, but recrystallization in ethanol may be necessary to remove residual thiol byproducts. Challenges include low yields (<40%) due to steric hindrance at the pyran-3-yl position .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography (as demonstrated for analogous pyran derivatives in ) is optimal for resolving bond angles and stereochemistry. Complementary techniques include:
- ¹H/¹³C NMR : To verify methyl groups (δ ~2.3 ppm for pyrimidine-CH₃) and ester carbonyl signals (δ ~170 ppm).
- FTIR : Confirmation of C=O stretches (4-oxo-pyran at ~1680 cm⁻¹, benzoate ester at ~1720 cm⁻¹).
Discrepancies in spectral data (e.g., unexpected splitting in pyran protons) may indicate rotameric forms due to restricted rotation around the sulfanyl-methyl bond .
Advanced Research Questions
Q. How can conflicting solubility data in polar solvents be resolved for this compound?
- Methodological Answer : Contradictions in solubility (e.g., DMSO vs. ethanol) often stem from polymorphic variations or hydrate formation. Systematic analysis involves:
- Thermogravimetric Analysis (TGA) : To detect solvent-bound hydrates.
- Dynamic Light Scattering (DLS) : To assess aggregation in solution.
Reference data from (melting points of related pyrimidine derivatives, e.g., 287.5–293.5°C) suggests thermal stability, but solvent interactions require empirical validation via controlled humidity studies .
Q. What strategies optimize the compound’s reactivity in base-pairing or coordination studies?
- Methodological Answer : The pyrimidine sulfur and pyran-4-one carbonyl are potential coordination sites. For base-pairing (as in ’s nucleoside analogs), replace the 3,5-dimethylbenzoate with a phosphoramidite group to enable oligonucleotide conjugation. Metal coordination studies (e.g., with Zn²⁺ or Fe³⁺) should use UV-vis titration (monitoring λ shifts at 250–300 nm) and mass spectrometry to confirm stoichiometry .
Q. How do steric effects from the 3,5-dimethylbenzoate group influence biological activity?
- Methodological Answer : The dimethyl groups may hinder enzymatic hydrolysis of the ester bond, prolonging half-life in vitro. Compare hydrolysis rates under simulated physiological conditions (pH 7.4, 37°C) with/without esterase enzymes. Use HPLC-MS to quantify degradation products. Structural analogs in (e.g., 2-(4-methoxyphenoxy)-6-methyl derivatives) show that bulkier substituents reduce metabolic clearance by ~30% .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer : Variations (e.g., ±5°C in ) may arise from impurities or polymorphic forms. Replicate synthesis using anhydrous conditions (to exclude hydrate formation) and characterize via differential scanning calorimetry (DSC) at 10°C/min. Cross-reference with crystallographic data (e.g., ’s CCDC entries) to correlate melting behavior with lattice packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
